molecular formula C7H13Cl2N3O2 B1378665 2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride CAS No. 1423027-89-7

2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride

Cat. No. B1378665
M. Wt: 242.1 g/mol
InChI Key: RYDNPCAZOYQWTB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties like acidity/basicity, stability, and reactivity towards various reagents.


Scientific Research Applications

Supramolecular Assemblies

Research has shown that pyrimidine derivatives can form hydrogen-bonded supramolecular assemblies. For instance, novel pyrimidine derivatives have been investigated as suitable ligands for co-crystallization with crown ethers, leading to the formation of two- and three-dimensional networks through extensive hydrogen bonding. These compounds incorporate macrocyclic cations and demonstrate how pyrimidine rings can facilitate the self-assembly into layered structures, showcasing potential applications in materials science and nanotechnology (Fonari et al., 2004).

Crystal Structure Analysis

Another study focused on the crystal structure of tetrahydropyrimidine-2,4-dione derivatives, revealing insights into their molecular configurations. The research highlights the planarity of pyrimidine rings and the potential for hydrogen bonding, which is crucial for understanding molecular interactions and designing new compounds with desired properties (El‐Brollosy et al., 2012).

Novel Synthesis and Reactions

The synthesis and reactions of pyrimidine derivatives have been extensively studied, leading to the creation of new compounds with diverse functional groups. These studies contribute to the development of synthetic methodologies and the exploration of pyrimidine-based compounds for various applications, including pharmaceuticals and agrochemicals (Chang et al., 2003).

Molecular and Crystal Structure of N-Aminoimides

Investigations into the synthesis and structure of tricyclic N-aminoimides related to pyrimidine derivatives have provided insights into their chemical behavior and potential applications in designing compounds with specific electronic and structural properties. This research contributes to the field of organic chemistry, particularly in the synthesis of complex molecules (Struga et al., 2007).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-4-6(11)9-5(2-3-8)10-7(4)12;;/h4H,2-3,8H2,1H3,(H,9,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNPCAZOYQWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NC1=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride
Reactant of Route 2
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride
Reactant of Route 4
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride
Reactant of Route 5
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride
Reactant of Route 6
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride

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